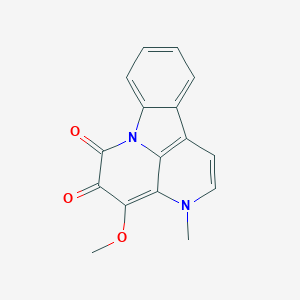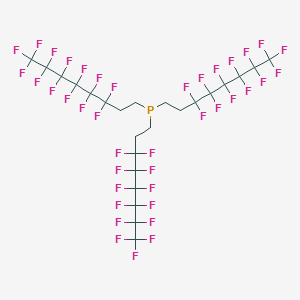
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane, commonly known as F-13TPP, is a fluorinated phosphine compound that has gained significant attention in the scientific community due to its unique properties and potential applications. F-13TPP has a high degree of fluorination, which imparts exceptional lipophilicity and chemical stability, making it an attractive molecule for use in various fields of research.
Aplicaciones Científicas De Investigación
F-13TPP has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of catalysis. F-13TPP has been shown to be an effective catalyst for a variety of reactions, including cross-coupling reactions, hydrogenation, and oxidation reactions.
Mecanismo De Acción
The mechanism of action of F-13TPP in catalysis is not fully understood. However, it is believed that the fluorinated phosphine group in F-13TPP plays a crucial role in the catalytic activity of the compound. The high degree of fluorination increases the lipophilicity of the molecule, which allows it to interact more effectively with the reactants and catalyze the desired reaction.
Efectos Bioquímicos Y Fisiológicos
F-13TPP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and has low levels of cytotoxicity. This makes it an attractive molecule for use in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of F-13TPP is its exceptional chemical stability. This makes it an ideal molecule for use in a variety of lab experiments, where stability and reproducibility are critical. However, the high degree of fluorination in F-13TPP can also be a limitation, as it can make the molecule difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research involving F-13TPP. One promising area is the development of new catalytic reactions using F-13TPP as a catalyst. Additionally, further studies are needed to fully understand the mechanism of action of F-13TPP in catalysis and to explore its potential applications in other fields of research, such as materials science and drug discovery. Finally, the development of new synthetic methods for F-13TPP may also be an area of future research, as this could lead to improved yields and lower costs for the compound.
Métodos De Síntesis
The synthesis of F-13TPP involves the reaction of tris(dibenzylideneacetone)dipalladium(0) with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphine. The reaction proceeds under an inert atmosphere and requires careful control of the reaction conditions to achieve high yields of the desired product.
Propiedades
Número CAS |
103249-38-3 |
|---|---|
Nombre del producto |
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane |
Fórmula molecular |
C24H12F39P |
Peso molecular |
1072.3 g/mol |
Nombre IUPAC |
tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane |
InChI |
InChI=1S/C24H12F39P/c25-7(26,10(31,32)13(37,38)16(43,44)19(49,50)22(55,56)57)1-4-64(5-2-8(27,28)11(33,34)14(39,40)17(45,46)20(51,52)23(58,59)60)6-3-9(29,30)12(35,36)15(41,42)18(47,48)21(53,54)24(61,62)63/h1-6H2 |
Clave InChI |
VILPUTHRJLOHDJ-UHFFFAOYSA-N |
SMILES |
C(CP(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C(CP(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Sinónimos |
TRIS(1H,1H,2H,2H-PERFLUOROOCTYL)PHOSPINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



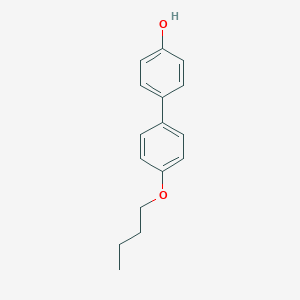
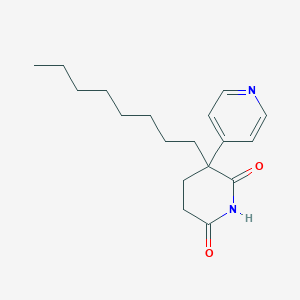
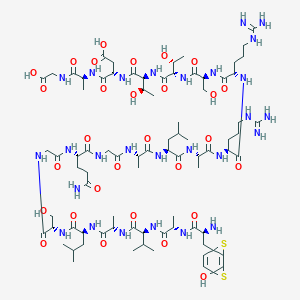
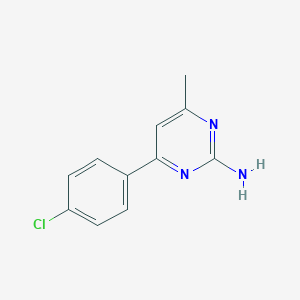
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
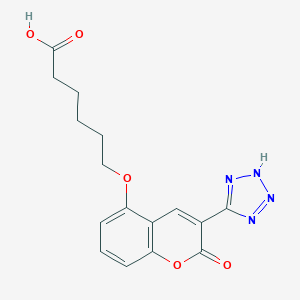
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
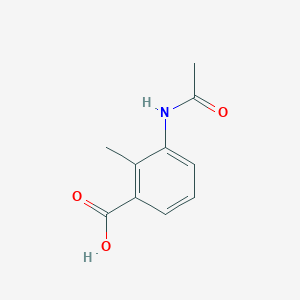
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
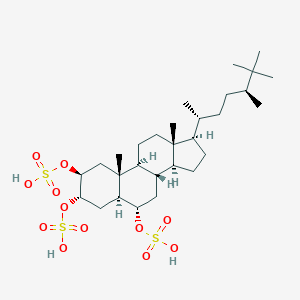
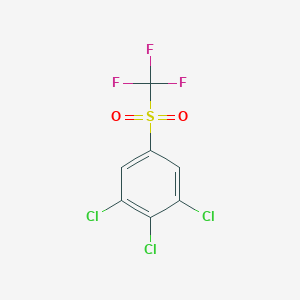
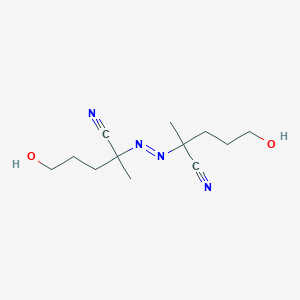
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
